2-[(2-methylphenoxy)methyl]-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]furan-3-carboxamide
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Overview
Description
2-[(2-methylphenoxy)methyl]-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]furan-3-carboxamide is an organic compound with a complex structure that includes a furan ring, a tetrazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylphenoxy)methyl]-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]furan-3-carboxamide typically involves multiple steps. One common route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction.
Attachment of the tetrazole ring: This can be done through a cycloaddition reaction involving azides and nitriles.
Final coupling: The final step involves coupling the furan ring with the phenyl-tetrazole moiety using reagents such as coupling agents (e.g., EDC, DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of amine derivatives from nitro groups.
Substitution: Formation of substituted phenyl or furan derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used to study biological pathways involving tetrazole and furan derivatives.
Drug Development:
Medicine
Therapeutic Agents: The compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 2-[(2-methylphenoxy)methyl]-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]furan-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can mimic carboxylate groups, allowing it to interact with metal ions or active sites in proteins.
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: Compounds containing a benzimidazole ring, which also exhibit diverse biological activities.
Indole Derivatives: Compounds with an indole ring, known for their wide range of pharmacological properties.
Uniqueness
2-[(2-methylphenoxy)methyl]-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]furan-3-carboxamide is unique due to the combination of its structural features, including the furan, tetrazole, and phenyl groups. This unique structure allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-[(2-methylphenoxy)methyl]-N-[3-(tetrazol-1-yl)phenyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-14-5-2-3-8-18(14)28-12-19-17(9-10-27-19)20(26)22-15-6-4-7-16(11-15)25-13-21-23-24-25/h2-11,13H,12H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWIMBMVWNNVRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=C(C=CO2)C(=O)NC3=CC(=CC=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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